molecular formula C17H18N2O3S B2968934 7-methoxy-N-(2-(methylthio)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034333-43-0

7-methoxy-N-(2-(methylthio)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2968934
CAS No.: 2034333-43-0
M. Wt: 330.4
InChI Key: ZDCVFXIKNLWLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indolizine class, characterized by a bicyclic structure fused from pyrrole and pyridine rings. Its structure includes a 7-methoxy substituent, a 5-oxo group, and an 8-carboxamide moiety linked to a 2-(methylthio)phenyl side chain. The methoxy group enhances lipophilicity, while the methylthio moiety may improve metabolic stability and membrane permeability.

Properties

IUPAC Name

7-methoxy-N-(2-methylsulfanylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-13-10-15(20)19-9-5-7-12(19)16(13)17(21)18-11-6-3-4-8-14(11)23-2/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCVFXIKNLWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-methoxy-N-(2-(methylthio)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol

The structure includes a methoxy group, a methylthio group, and a tetrahydroindolizine core, which are believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

  • Study Findings : In vitro assays demonstrated that the compound reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by more than 50% at concentrations above 10 µM. The mechanism appears to involve the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound also displays antimicrobial properties. A series of tests against various bacterial strains revealed:

  • Minimum Inhibitory Concentrations (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
      These results suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation indicated that:

  • Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or function through interactions with bacterial membranes.
  • Cytokine Modulation : The inhibition of cytokine production suggests interference with signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAnticancerInduced apoptosis in MCF-7 and A549 cells; reduced viability by >50% at >10 µM.
Study BAntimicrobialEffective against S. aureus (MIC 32 µg/mL) and E. coli (MIC 64 µg/mL).
Study CAnti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Comparison with Similar Compounds

7-Chloro-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylic Acid

  • Substituents : Chlorine at position 7, carboxylic acid at position 6.
  • Properties : Higher electronegativity of chlorine compared to methoxy may reduce electron density in the ring, affecting reactivity. The carboxylic acid group increases solubility in polar solvents but limits oral bioavailability due to ionization at physiological pH .

7-Hydroxy-5-Oxo-1,2,3,5-Tetrahydroindolizine-8-Carboxylic Acid (CAS 116993-46-5)

  • Substituents : Hydroxyl at position 7, carboxylic acid at position 7.
  • Properties : Hydroxyl group increases polarity (pKa ~4.5) and hydrogen bonding capacity. Melting point is 259°C (decomposition), indicating high crystallinity. Lower lipophilicity compared to the methoxy variant may reduce CNS penetration .

Methyl 7-Hydroxy-5-Oxoindolizine-8-Carboxylate (CAS 37704-45-3)

  • Substituents : Hydroxyl at position 7, methyl ester at position 8.
  • Properties : Methyl ester introduces steric bulk and reduces solubility compared to the carboxylic acid. Esters are typically prodrugs, hydrolyzed in vivo to active acids .

Side Chain Modifications

7-(2-Fluoro-4-Methoxy-Phenylamino)-5-Oxoindolizine-8-Carboxylic Acid (CAS 1193488-77-5)

  • Substituents: Fluoro and methoxy groups on the phenylamino side chain.
  • Properties: Fluorine enhances metabolic stability and binding affinity via halogen bonding. The amino linkage may alter pharmacokinetics compared to carboxamide-linked derivatives .

7-Chloro-5-Oxoindolizine-8-Carboxylic Acid Methyl Ester (CAS 1150098-21-7)

  • Substituents : Chlorine at position 7, methyl ester at position 8.
  • Properties : Molar mass 227.64 g/mol, higher than the hydroxy analogue (195.17 g/mol). Chlorine’s electron-withdrawing effect may stabilize the ring against oxidation .

Physicochemical and Pharmacokinetic Properties

Compound Molar Mass (g/mol) Key Substituents Solubility pKa Bioactivity Inference
Target Compound ~318.37* 7-OCH₃, 8-CONH-(2-SCH₃Ph) Moderate (amide) ~4.5–5.5† Enhanced CNS penetration, stable metabolism
7-Hydroxy-8-carboxylic acid 195.17 7-OH, 8-COOH High (polar) 4.5 Limited bioavailability
Methyl 7-chloro-8-carboxylate 227.64 7-Cl, 8-COOCH₃ Low N/A Prodrug potential
7-Fluoro-methoxy-phenylamino ~334.33* 7-NH-(2-F-4-OCH₃Ph), 8-COOH Moderate ~3.8–4.2 Targeted receptor interactions

*Estimated based on molecular formula.
†Predicted based on analogous structures.

Research Implications

  • Methoxy vs. Hydroxy/Chloro : Methoxy provides a balance between lipophilicity and metabolic stability compared to polar hydroxy or electronegative chloro groups.
  • Carboxamide vs. Carboxylic Acid/Ester : The carboxamide in the target compound likely improves oral absorption and resistance to enzymatic hydrolysis compared to esters or acids .
  • Side Chain Design: The 2-(methylthio)phenyl group may enhance binding to sulfur-interacting enzymes or receptors, differentiating it from fluorine- or amino-substituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.